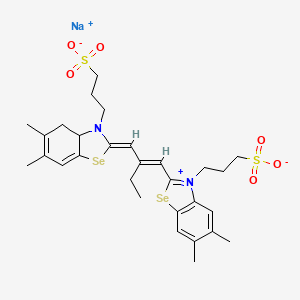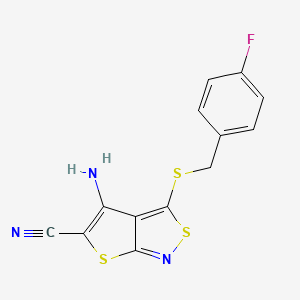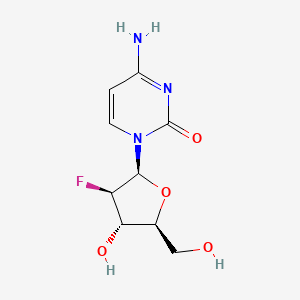
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is a synthetic nucleoside analogue. It is structurally similar to cytosine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral and anticancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine typically involves the fluorination of a precursor nucleoside. One common method is the reaction of 2-deoxy-2-fluoro-D-arabinofuranose with cytosine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid, which facilitates the formation of the desired nucleoside analogue .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has shown promise as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable candidate for drug development.
Wirkmechanismus
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine exerts its effects by incorporating into DNA during replication. The presence of the fluorine atom disrupts the normal base-pairing and inhibits DNA polymerase activity. This leads to the termination of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against certain types of cancer and viral infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another fluorinated nucleoside analogue with similar antiviral and anticancer properties.
2’-Fluoro-5-methyl-beta-L-arabinofuranosyluracil: A compound with potent activity against hepatitis B and Epstein-Barr viruses.
Uniqueness
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to selectively inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogues. Additionally, its relatively low toxicity compared to other similar compounds makes it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
163686-35-9 |
|---|---|
Molekularformel |
C9H12FN3O4 |
Molekulargewicht |
245.21 g/mol |
IUPAC-Name |
4-amino-1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m0/s1 |
InChI-Schlüssel |
NVZFZMCNALTPBY-UCVXFZOQSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


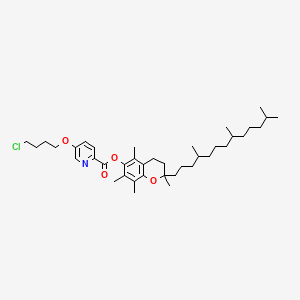
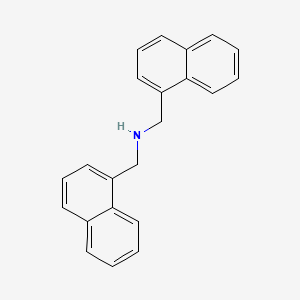
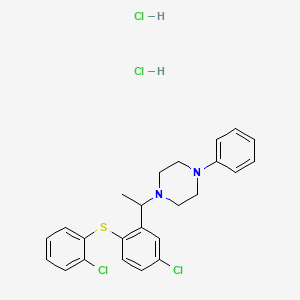
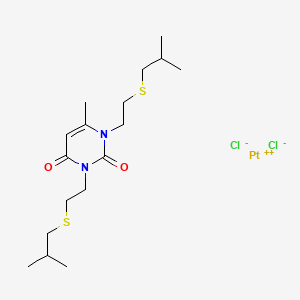
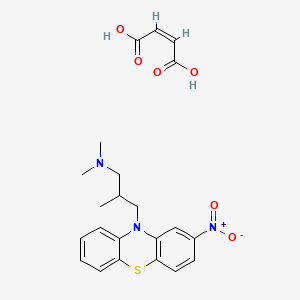
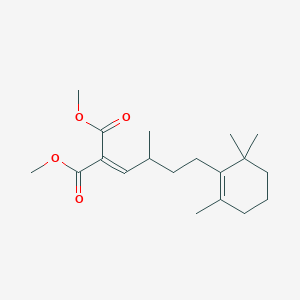
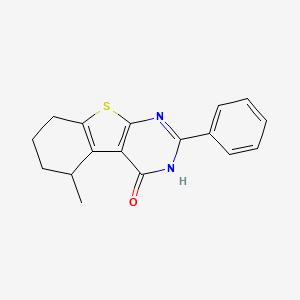
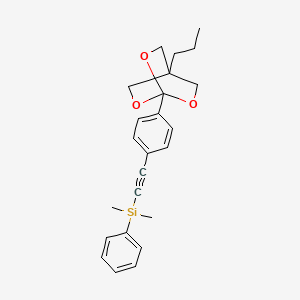
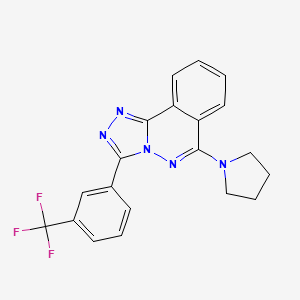
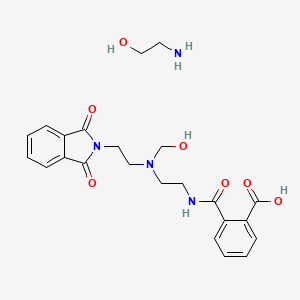
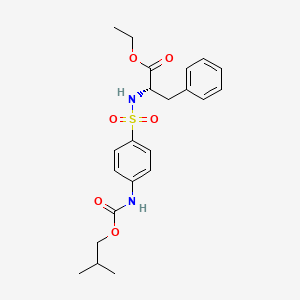
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
